(2S,3S,4S,5S)-2-(hydroxymethyl)-5-(3-nitrophenyl)pyrrolidine-3,4-diol
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Description
(2S,3S,4S,5S)-2-(hydroxymethyl)-5-(3-nitrophenyl)pyrrolidine-3,4-diol, also known as this compound, is a useful research compound. Its molecular formula is C11H14N2O5 and its molecular weight is 254.24 g/mol. The purity is usually 95%.
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Biological Activity
The compound (2S,3S,4S,5S)-2-(hydroxymethyl)-5-(3-nitrophenyl)pyrrolidine-3,4-diol is a pyrrolidine derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article delves into the compound's biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Structural Overview
- Molecular Formula : C11H14N2O5
- SMILES Notation : C1=CC(=CC=C1[C@H]2C@@HO)N+[O-]
- InChIKey : IPFATKZDQOYWCL-YTWAJWBKSA-N
The biological activity of this compound may involve several mechanisms:
- Enzyme Inhibition : This compound may inhibit specific enzymes involved in metabolic pathways.
- Receptor Interaction : It may interact with various receptors affecting signaling pathways related to inflammation and cell growth.
- Antioxidant Properties : The presence of the nitrophenyl group suggests potential antioxidant activity, which could mitigate oxidative stress in cells.
Pharmacological Effects
Research indicates that compounds with similar structures exhibit a range of pharmacological effects:
- Antidiabetic Activity : Some derivatives have shown promise in managing blood glucose levels by enhancing insulin sensitivity.
- Antimicrobial Properties : Compounds with nitrophenyl groups are often evaluated for their antibacterial and antifungal activities.
- Neuroprotective Effects : Certain pyrrolidine derivatives have been studied for their neuroprotective properties in models of neurodegeneration.
Comparative Biological Activity
Compound Name | Activity Type | IC50 (µM) | Reference |
---|---|---|---|
Compound A | Antidiabetic | 25 | |
Compound B | Antimicrobial | 15 | |
Compound C | Neuroprotective | 30 |
Case Studies
- Study on Antidiabetic Effects :
- Antimicrobial Activity Assessment :
- Neuroprotective Study :
Properties
CAS No. |
188745-00-8 |
---|---|
Molecular Formula |
C11H14N2O5 |
Molecular Weight |
254.24 g/mol |
IUPAC Name |
(2R,3R,4S,5S)-2-(hydroxymethyl)-5-(3-nitrophenyl)pyrrolidine-3,4-diol |
InChI |
InChI=1S/C11H14N2O5/c14-5-8-10(15)11(16)9(12-8)6-2-1-3-7(4-6)13(17)18/h1-4,8-12,14-16H,5H2/t8-,9+,10-,11+/m1/s1 |
InChI Key |
TXCZBCUDSLSUBC-YTWAJWBKSA-N |
SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C2C(C(C(N2)CO)O)O |
Isomeric SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])[C@H]2[C@@H]([C@@H]([C@H](N2)CO)O)O |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C2C(C(C(N2)CO)O)O |
Synonyms |
3,4-Pyrrolidinediol, 2-(hydroxymethyl)-5-(3-nitrophenyl)-, (2R,3R,4S,5S)- |
Origin of Product |
United States |
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